
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Overview
Description
1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as 4-trifluoromethylphenethylamine, is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of amphetamine, and is classified as a phenethylamine. This compound has been studied in detail due to its potential applications in pharmacology and biochemistry, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Pharmaceutical Applications
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a key component in several FDA-approved drugs . The trifluoromethyl group in the compound contributes to the pharmacological activities of these drugs . For instance, it is found in fluoxetine, a widely used antidepressant .
Synthesis of Fluorine-Containing Compounds
This compound is used in the synthesis of other fluorine-containing compounds . These compounds have a wide range of biological and chemical functions .
Development of Chemical Sensors
Phthalocyanines, which can be synthesized using 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, are used in the development of chemical sensors .
Catalysts
Phthalocyanines are also used as catalysts in various chemical reactions .
Photodynamic Therapy
Phthalocyanines have applications in photodynamic therapy, a treatment method used in oncology .
Electrochromic Agents
Phthalocyanines are used as electrochromic agents, substances that change color when an electric charge is applied .
Dyes and Pigments
Phthalocyanines are used in the production of dyes and pigments .
Solar Energy Conversion
Phthalocyanines have been studied for their potential use in solar energy conversion .
Mechanism of Action
Target of Action
1-(4-(Trifluoromethyl)phenyl)propan-1-amine primarily targets the central nervous system (CNS). It is known to interact with monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters play crucial roles in regulating neurotransmitter levels in the synaptic cleft, thereby influencing mood, cognition, and overall brain function .
Mode of Action
The compound acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine. By binding to SERT, NET, and DAT, it prevents the reabsorption of these neurotransmitters back into the presynaptic neuron. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission and improving mood and cognitive functions .
Biochemical Pathways
The inhibition of monoamine reuptake affects several biochemical pathways:
These pathways collectively contribute to the compound’s therapeutic effects, particularly in treating depression and anxiety disorders.
Pharmacokinetics
The pharmacokinetics of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : Metabolites are excreted via the kidneys. The compound has a relatively long half-life, contributing to sustained therapeutic effects .
Result of Action
At the molecular level, the increased availability of serotonin, norepinephrine, and dopamine enhances synaptic transmission. This results in improved mood, reduced anxiety, and better cognitive function. At the cellular level, prolonged exposure to higher neurotransmitter levels can lead to receptor downregulation and changes in gene expression, contributing to long-term therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance:
- Interactions with Other Substances : Co-administration with other drugs or dietary components can affect the compound’s absorption and metabolism, potentially altering its therapeutic effects .
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years : (S)-Fluoxetine: Uses, Interactions, Mechanism of Action - DrugBank Online
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593490 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)propan-1-amine | |
CAS RN |
439811-20-8, 885276-54-0 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





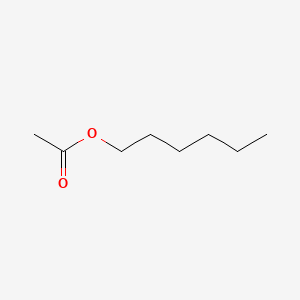

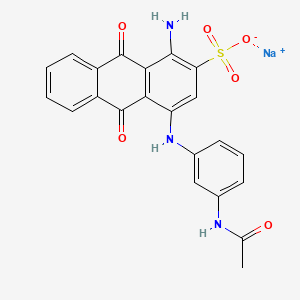
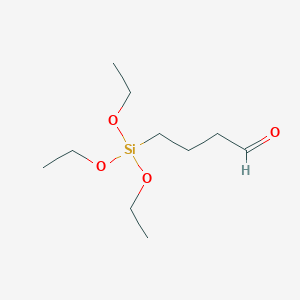
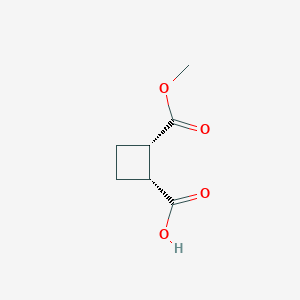
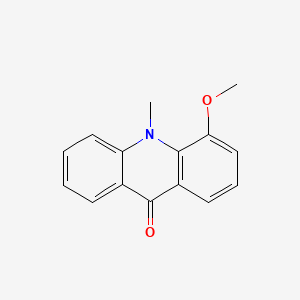

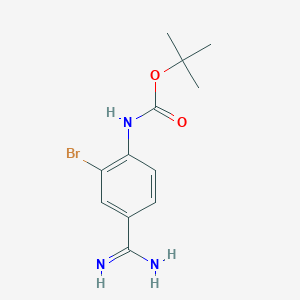
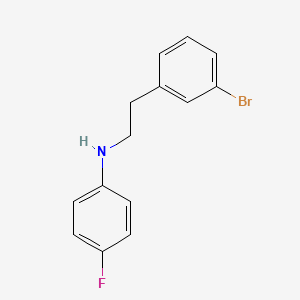
![[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431098.png)

![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)